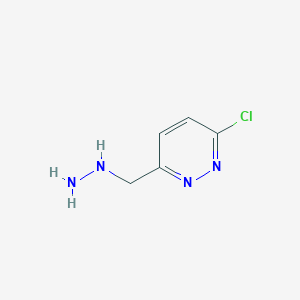
3-Chloro-6-(hydrazinylmethyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-(hydrazinylmethyl)pyridazine is a chemical compound with the molecular formula C5H6ClN3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(hydrazinylmethyl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol. The reaction mixture is heated to around 130°C for about an hour, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Chloro-6-(hydrazinylmethyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds. Reduction reactions can also modify the hydrazinyl group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or other reducing agents can be employed for reduction reactions.
Major Products Formed
Substituted Pyridazines: Products formed by substitution reactions.
Azo and Azoxy Compounds: Products formed by oxidation of the hydrazinyl group.
Cyclized Heterocycles: Products formed by cyclization reactions.
科学的研究の応用
3-Chloro-6-(hydrazinylmethyl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying various biological processes, including enzyme inhibition and signal transduction pathways.
作用機序
The mechanism of action of 3-Chloro-6-(hydrazinylmethyl)pyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. The hydrazinyl group can form hydrogen bonds and other interactions with amino acid residues in the target protein, stabilizing the compound-protein complex and inhibiting the protein’s function .
類似化合物との比較
Similar Compounds
- 3-Chloro-6-methylpyridazine
- 3-Chloro-6-(pyridin-3-ylmethyl)pyridazine
- 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine
Uniqueness
3-Chloro-6-(hydrazinylmethyl)pyridazine is unique due to its hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity compared to other pyridazine derivatives. This functional group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and development .
特性
分子式 |
C5H7ClN4 |
|---|---|
分子量 |
158.59 g/mol |
IUPAC名 |
(6-chloropyridazin-3-yl)methylhydrazine |
InChI |
InChI=1S/C5H7ClN4/c6-5-2-1-4(3-8-7)9-10-5/h1-2,8H,3,7H2 |
InChIキー |
ZMPZTYTZGKZQAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NN=C1CNN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







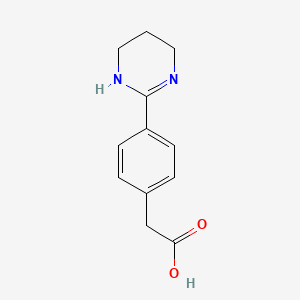

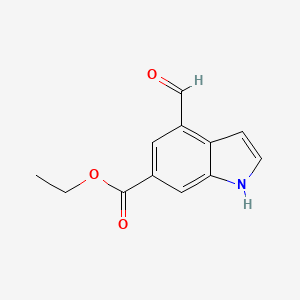

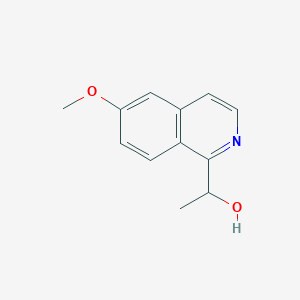

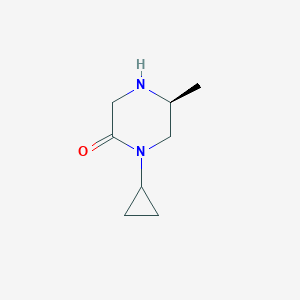
![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B12958228.png)
![10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene](/img/structure/B12958229.png)
